3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Description

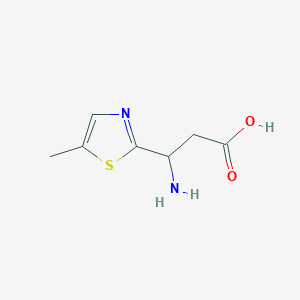

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a β-amino acid derivative featuring a thiazole ring substituted with a methyl group at the 5-position. Its structure combines a propanoic acid backbone with a thiazole moiety, a five-membered aromatic ring containing nitrogen and sulfur. This combination may confer unique physicochemical properties, including enhanced stability and binding affinity compared to simpler amino acids.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11) |

InChI Key |

HAQIUSFFHRTCTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Methyl-1,3-thiazole

The core thiazole ring, substituted with a methyl group at the 5-position, is typically synthesized via the Hantzsch method, involving the reaction of α-haloketones with thioamides.

α-Haloketone + Thioamide → 5-Methyl-1,3-thiazole

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80-100°C)

- Catalyst: None or acid catalysis for improved yield

Data Table 1: Synthesis of 5-Methyl-1,3-thiazole

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| α-Haloketone + Thioamide | Ethanol/Acetic acid | Reflux (~90°C) | 70-85 |

Synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Route 1: Direct Cyclization and Functionalization

This method involves the initial synthesis of the thiazole ring, followed by attachment to an amino acid backbone.

Step 1: Synthesis of 5-methyl-1,3-thiazol-2-yl derivatives via cyclization of appropriate precursors.

Step 2: Functionalization of the thiazole ring with amino and carboxylic groups through nucleophilic substitution and acylation reactions.

Step 3: Introduction of the amino group at the 3-position of the amino acid backbone, often via amination of the intermediate.

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: 80-100°C

- Reagents: Ammonia or amines for amino group introduction

- pH control: Slightly basic conditions to facilitate amino group attachment

Data Table 2: Synthesis of this compound

Route 2: Multi-step Synthesis via Thiazole Precursors

Based on recent research, a more refined route involves the synthesis of a key intermediate, 3-(ω-bromacetyl)-5-methyl-1,3-thiazole , followed by nucleophilic substitution with amino acids.

5-Methyl-1,3-thiazole-2-carboxylic acid derivative + ω-Bromoacetyl → Intermediate

Intermediate + Amino acid derivative → Final product

- Solvent: Ethanol or acetic acid

- Temperature: 80-100°C

- Reagents: Sodium hydride or sodium carbonate as base

- Duration: 5-12 hours

Data Table 3: Synthesis of Intermediate and Final Product

Notable Research Findings and Optimization Strategies

- Reaction Medium: Aqueous media, such as water or buffered solutions, have been shown to improve yields and purity, especially in the cyclization and substitution steps.

- Temperature Control: Reflux conditions (~90°C) are optimal for cyclization and acylation reactions.

- Reagent Choice: Use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been effective for amide bond formation.

- Purification: Crystallization from ethanol or acetic acid provides high purity products, with yields often exceeding 70%.

Summary of Key Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Water, ethanol, acetic acid | |

| Temperature | 80-100°C | |

| Reaction Time | 5-12 hours | |

| Yield | 60-85% |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative that contains a thiazole ring and has potential biological activities and uses in medicinal chemistry. The thiazole component gives it its distinct qualities, making it a fascinating topic for various chemical and biological investigations.

Scientific Research

This compound has applications in chemistry, biology, and medicine:

- Building Block It serves as a building block in the synthesis of complex molecules.

- Antimicrobial Research The compound can be studied for its potential biological activities, such as antimicrobial properties. Some synthesized compounds exhibited antimicrobial activity .

- Drug development It may serve as a lead compound for the development of new drugs.

Agrochemicals

Its antimicrobial qualities may be used to create novel agrochemicals for protecting crops. Unnatural L-amino acids, typically obtained via chemical synthesis, are key moieties in agrochemicals . The 2-aminothiazole structure provides herbicidal activity .

Medicinal Chemistry

Thiazole derivatives possess various biological activities :

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazole vs. The imidazole’s additional nitrogen atom may enhance solubility or metal coordination . 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid () incorporates a sulfur bridge between the imidazole and propanoic acid, introducing a thioether linkage that could influence redox stability .

Substituent Variations on the Thiazole Ring

- Methyl Substituent Position: Compounds like 3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (21a, ) feature a methyl group at the 4-position of the thiazole, which may sterically hinder interactions compared to the 5-methyl substitution in the target compound .

Backbone Modifications

- α-Amino vs. β-Amino Acids: α-Amino acids with thiazole substituents, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (), differ in the amino group’s position, affecting conformational flexibility and biological target interactions .

Physicochemical Properties

Biological Activity

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid, also known as (3S)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid, is an amino acid derivative with potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural features that suggest a range of biological interactions.

- Chemical Formula: C7H10N2O2S

- CAS Number: 21639-28-1

- Molecular Structure: The compound consists of a thiazole ring which is known for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in multiple studies, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study highlighted that thiazole-containing compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, indicating promising antibacterial potential .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antiviral Activity

The compound has also shown potential antiviral activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). Specific derivatives have exhibited EC50 values indicating effective inhibition of viral replication .

The mechanism through which this compound exerts its biological effects may be linked to its interaction with specific enzymes or receptors involved in cellular signaling pathways. For example, compounds containing thiazole rings are known to inhibit key enzymes that are crucial for the survival and replication of pathogens .

Case Studies

- Inhibition of Neuraminidase : A study reported that thiazole derivatives effectively inhibited neuraminidase, an enzyme critical for the replication of influenza viruses . This suggests that similar mechanisms may be applicable to the thiazole-based structure of our compound.

- Antimycobacterial Activity : Another research highlighted the enhanced efficacy of thiazole derivatives against Mycobacterium tuberculosis (Mtb), where modifications to the thiazole structure significantly improved potency .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reliable synthetic route for 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid and its derivatives?

- Methodology : Optimize reaction conditions (e.g., reflux time, solvent selection) based on precursor reactivity. For example, thioureido acids like 1a can react with chloroacetone or bromoacetophenone in dry acetone under reflux (4–6 h) to yield thiazole derivatives. Post-synthesis, sodium acetate is added to stabilize intermediates, followed by recrystallization for purification.

- Validation : Use 1H/13C NMR (e.g., δ = 2.35 ppm for CH3 groups), IR (e.g., 1715 cm⁻¹ for carbonyl), and elemental analysis (e.g., C62.04% calculated vs. C62.10% observed) to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing thiazole-containing derivatives of this compound?

- Primary Tools :

- NMR : Detect aromatic protons (δ = 7.29–7.86 ppm) and methyl groups (δ = 2.14–2.47 ppm) to confirm substitution patterns.

- IR : Identify carbonyl (1700–1720 cm⁻¹) and NH/OH (3450–3460 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ions (e.g., m/z = 341.4 for C19H19NO5 derivatives).

- Cross-Validation : Compare experimental and calculated elemental analysis values (e.g., ±0.05% deviation for C, H, N).

Q. How are preliminary bioassays conducted to evaluate antimicrobial or antimycobacterial activity?

- Protocol : Use microdilution assays to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Mycobacterium tuberculosis. For example, derivatives with 4-nitrobenzylidene substituents (e.g., 9 ) show MICs of 8–16 µg/mL.

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How do substituent modifications on the thiazole ring influence biological activity and physicochemical properties?

- Case Study :

- Electron-withdrawing groups (e.g., NO2 in 9 ) enhance antimicrobial activity by increasing electrophilicity.

- Bulky aryl groups (e.g., phenyl in 22b ) reduce solubility but improve binding to hydrophobic enzyme pockets.

Q. How can conflicting bioactivity data between studies be resolved?

- Root Causes :

- Strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria).

- Purity variations (e.g., recrystallization solvents affecting compound stability).

- Resolution : Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate purity via HPLC (>95%).

Q. What mechanistic insights explain the regioselectivity of thiazole ring formation during synthesis?

- Key Factors :

- Nucleophilic attack : Thioureido nitrogen preferentially reacts with α-haloketones (e.g., chloroacetone) to form the thiazole core.

- Steric effects : Bulky substituents (e.g., 5-methyl in 21a ) direct cyclization to specific positions.

- Experimental Support : Monitor reaction intermediates via TLC and isolate side products (e.g., hydrazones) to map pathways.

Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic profiles?

- Approach :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) .

- QSAR Modeling : Correlate substituent electronegativity with MIC values to prioritize synthetic targets.

- Validation : Compare predicted and experimental solubility/stability for lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.